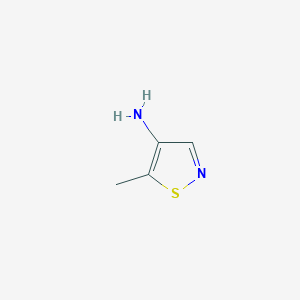

5-Methylisothiazol-4-amine

Beschreibung

Evolution of Isothiazole (B42339) Chemistry: A Historical Perspective in Synthesis and Theory

The journey of isothiazole chemistry began with the synthesis of the parent isothiazole ring, a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. nih.gov Early synthetic methods were often of historical significance, paving the way for more efficient and accessible routes. sci-hub.senih.gov One of the first preparations of the isothiazole ring involved the oxidation of 5-amino-1,2-benzisothiazole followed by decarboxylation. nih.gov

Over the decades, synthetic strategies have diversified and become more sophisticated. Key developments include cycloaddition reactions, such as the 1,3-dipolar cycloaddition of nitrile sulfides to alkynes, and condensation reactions of molecules containing the requisite fragments. sci-hub.se The conversion of other heterocyclic systems, like isoxazoles, into isothiazoles using reagents such as phosphorus pentasulfide also represents an important synthetic transformation. sci-hub.se More contemporary methods focus on transition-metal-catalyzed reactions, including rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which allows for the construction of highly functionalized isothiazoles. nih.govrsc.org

The theoretical understanding of isothiazoles has also progressed, with studies confirming their aromatic character due to a delocalized π-electron system. sci-hub.senih.gov This aromaticity contributes to their stability and influences their reactivity. sci-hub.se The unique electronic properties conferred by the two electronegative heteroatoms in close proximity have made isothiazoles and their derivatives valuable scaffolds in various scientific domains. vulcanchem.com

Position of Aminoisothiazoles within Modern Organic Heterocyclic Synthesis

Aminoisothiazoles are a pivotal class of isothiazole derivatives, serving as versatile building blocks in modern organic synthesis. The presence of the amino group provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. nih.gov The amino group can act as a nucleophile, participate in condensation reactions, and direct further substitution on the isothiazole ring.

The synthesis of aminoisothiazoles themselves has been a subject of extensive research. For instance, 4-aminoisothiazoles can be synthesized via a Thorpe-Ziegler type cyclization. rsc.org This method provides a direct route to C5-unsubstituted 4-aminoisothiazoles, which can be further functionalized. vulcanchem.com The introduction of an exocyclic amino group has been a key strategy in the enantioselective functionalization of less reactive N-heteroaromatic compounds. nih.gov

The utility of aminoisothiazoles is evident in their application as precursors to a variety of fused heterocyclic systems and other derivatives. For example, they have been used in the synthesis of isothiazolo[5,4-b]pyridines. researchgate.net The reactivity of the amino group, combined with the inherent properties of the isothiazole ring, makes aminoisothiazoles valuable intermediates for generating molecular diversity. researchgate.net

Comparative Analysis of Isomeric Aminoisothiazole Derivatives in Research Contexts

The position of the amino group on the isothiazole ring significantly influences the chemical and physical properties of the resulting isomer. The three primary isomers are 3-aminoisothiazole, 4-aminoisothiazole, and 5-aminoisothiazole. While a comprehensive, direct comparative study is not extensively documented in a single source, a comparative analysis can be constructed from various research findings.

Reactivity:

The reactivity of the amino group and the isothiazole ring is highly dependent on the isomer. For instance, 2-aminothiazoles (an isomeric system often used for comparison) are known to undergo electrophilic substitution, with the 5-position being particularly reactive. ias.ac.in The amino group in 2-aminothiazoles exhibits reactivity typical of aromatic amines, though with some notable differences. ias.ac.in

In the case of isothiazoles, the presence of the amino group generally activates the ring towards certain reactions. For 5-aminoisothiazoles, the amino group can influence the reactivity of the adjacent C4 position. The reactivity of the different isomers is also highlighted by their participation in various cyclization and condensation reactions to form fused heterocyclic systems.

Physicochemical Properties:

The position of the amino substituent impacts the electronic distribution within the isothiazole ring, which in turn affects properties such as pKa, dipole moment, and solubility. Isosteric replacement studies, for example comparing aminothiazoles with aminooxazoles, have shown that such changes significantly alter physicochemical properties like lipophilicity and water solubility. researchgate.net While specific comparative data for all aminoisothiazole isomers is sparse, it can be inferred that the proximity of the amino group to the sulfur and nitrogen heteroatoms will dictate the electronic nature and intermolecular interactions of each isomer.

The following table provides a summary of key properties and synthetic routes for different aminoisothiazole derivatives, highlighting the diversity within this class of compounds.

| Isomer/Derivative | Key Synthetic Method | Noted Reactivity/Application | Reference |

| 4-Aminoisothiazoles | Thorpe-Ziegler type cyclization | Precursors to isothiazolo[5,4-b]pyridines and other fused systems. | rsc.org, vulcanchem.com |

| 5-Aminoisothiazoles | From β-ketonitriles (analogous to isoxazole (B147169) synthesis) | Used in the synthesis of various derivatives. | acs.org |

| 2-Aminothiazoles (for comparison) | Hantzsch thiazole (B1198619) synthesis | Electrophilic substitution at the 5-position. | ias.ac.in |

| 5-Methyl-4-phenyl-2-aminothiazole | Hantzsch thiazole synthesis | Used as a scaffold for synthesizing derivatives with potential biological activity. | nih.gov |

| Methyl 4-aminoisothiazole-3-carboxylate | Thorpe-Ziegler cyclization | Precursor for the synthesis of isothiazolo[4,3-d] nucleobase analogues. | nih.gov |

The subtle structural differences between these isomers can lead to significant variations in their biological activities and applications in materials science, underscoring the importance of regioselective synthesis in heterocyclic chemistry.

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H6N2S |

|---|---|

Molekulargewicht |

114.17 g/mol |

IUPAC-Name |

5-methyl-1,2-thiazol-4-amine |

InChI |

InChI=1S/C4H6N2S/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 |

InChI-Schlüssel |

XFCZYYWMZRFIRS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NS1)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Methylisothiazol 4 Amine and Derivatives

Strategic Approaches to the Formation of the Isothiazole (B42339) Ring System

The construction of the isothiazole ring is the foundational step in synthesizing 5-methylisothiazol-4-amine. Retrosynthetic analysis reveals several key approaches to forming this heterocyclic system. thieme-connect.comthieme-connect.com These strategies often involve the intramolecular cyclization of precursors or the condensation of multiple components. thieme-connect.comthieme-connect.com

Multi-component Reaction Development

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like isothiazoles in a single step from three or more starting materials. thieme-connect.com These reactions are advantageous for their operational simplicity and high atom economy. thieme-connect.com

A notable three-component strategy for synthesizing isothiazoles involves the reaction of enaminoesters, sulfur, and bromodifluoroacetamides or esters. organic-chemistry.org This method proceeds through the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, demonstrating high selectivity. organic-chemistry.org For isothiazole synthesis specifically, using copper powder as a catalyst and sodium phosphate (B84403) as a base can achieve yields of up to 88%. organic-chemistry.org

Another approach utilizes the reaction of β-ketodithioesters with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in acetic acid under air. sci-hub.se This method is effective for producing 3,5-disubstituted isothiazoles and tolerates a variety of aromatic substituents. sci-hub.se

| Reaction Type | Reactants | Key Reagents/Catalysts | Yield | Reference |

| Three-Component | Enaminoesters, Sulfur (S8), Bromodifluoroacetamides/esters | Cu powder, Na3PO4 | Up to 88% | organic-chemistry.org |

| Condensation | β-ketodithioesters, NH4OAc | Acetic Acid | Good | sci-hub.se |

| (3+2)-Heterocyclization | α,β-unsaturated aldehydes, Ammonium thiocyanate | Dimethylformamide | - | thieme-connect.com |

Cyclization Reactions and Ring Closure Strategies

Intramolecular cyclization is a common and effective method for forming the isothiazole ring. thieme-connect.comthieme-connect.com This strategy typically involves the formation of an S-N bond within a suitable precursor molecule.

One classic example is the oxidative cyclization of 3-aminopropenethiones using various oxidizing agents. thieme-connect.com A solvent-free variation of this method employs chromium trioxide supported on silica (B1680970) gel for the cyclization. thieme-connect.com Another intramolecular approach is the Thorpe-Ziegler reaction, which involves the base-promoted intramolecular cyclization onto a nitrile group. sci-hub.se This has been utilized in the synthesis of various sulfur-containing heterocycles. sci-hub.se

Furthermore, the ring closure of benzylthio derivatives bearing a carbonyl functionality can be achieved using sulfuryl chloride and ammonia to furnish benzo[d]isothiazoles in yields up to 82%. arkat-usa.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of fused steroidal and non-steroidal isothiazoles. dntb.gov.uadntb.gov.ua

For instance, the reaction of phenyloxothiazolone with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in chloroform (B151607) under microwave irradiation produces the corresponding isothiazole adduct in a 56% yield. thieme-connect.com Similarly, a reaction with ethyl propiolate under microwave conditions for just 10 minutes yields a mixture of regioisomeric isothiazoles. thieme-connect.com The use of urea (B33335) as an environmentally safe source of ammonia under microwave irradiation has also been reported for the synthesis of isothiazoles in good yields (75-87%). sci-hub.se

Functional Group Interconversions on the Isothiazole Scaffold

Once the isothiazole ring is formed, functional group interconversions are crucial for synthesizing a diverse range of derivatives. thieme-connect.com Halogenated isothiazoles are particularly valuable as they serve as highly reactive building blocks for introducing various substituents through cross-coupling reactions. sci-hub.sethieme-connect.com

For example, 3-halo-isothiazole-5-carbonitriles can be synthesized through a ring rearrangement of 1,2,3-dithiazol-5-ylideneacetonitriles. sci-hub.se These haloisothiazoles can then undergo cross-coupling reactions to introduce alkyl, aryl, and heteroaryl groups. sci-hub.se

The amino group of compounds like 1-(5-Amino-3-methylisothiazol-4-yl)ethanone can act as a nucleophile in substitution reactions with electrophiles. smolecule.com The carbonitrile group in molecules such as 5-anilino-3-methylisothiazole-4-carbonitrile (B1622371) can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. smolecule.com

Control of Regioselectivity and Stereoselectivity in Aminoisothiazole Synthesis

Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex isothiazole derivatives. The regioselectivity of reactions involving nitrile sulfides has been noted to be lower compared to nitrile oxides, which is often attributed to a higher degree of HOMO-dipole control in nitrile sulfide (B99878) reactions. thieme-connect.com

In the synthesis of thiazole-substituted histamine (B1213489) and adenine (B156593) derivatives, the regioselectivity of the nucleophilic attack is influenced by steric factors. semanticscholar.org For instance, the reaction of histamine with allenyl isothiocyanate leads to selective substitution on the primary amino group due to its higher nucleophilicity compared to the imidazole (B134444) ring. semanticscholar.org

Recent advancements have also focused on the stereoselective synthesis of thiazole (B1198619) and isothiazole derivatives. For example, a chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups has been developed using alkaline earth catalysts. nih.gov This method offers time-dependent formation of kinetic and thermodynamic products with stereoselectivity concerning the alkene geometry. nih.gov

Development of High-Yield and Sustainable Synthetic Protocols

The development of high-yield and sustainable synthetic methods is a major focus in modern organic chemistry. rsc.orgorganic-chemistry.org This includes the use of environmentally benign reagents and solvents, as well as energy-efficient reaction conditions. rsc.orgresearchgate.net

A metal-free, visible-light-promoted synthesis of isothiazoles has been developed using an α-amino-oxy acid auxiliary and photoredox catalysis. rsc.orgresearchgate.net This method proceeds under mild conditions with a broad substrate scope and wide functional group tolerance, representing an environmentally friendly option. rsc.orgresearchgate.net The green aspects are further highlighted by the formation of benign byproducts and the potential for implementation in a continuous flow setup. researchgate.net

Another sustainable approach is a KOH-mediated two-component annulation of dithioesters and aryl acetonitriles to synthesize 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org This transition-metal-free method proceeds under aerial conditions and is scalable, avoiding the need for expensive catalysts or high temperatures. organic-chemistry.org

| Method | Key Features | Sustainability Aspect | Reference |

| Photoredox Catalysis | Metal-free, visible light, mild conditions | Environmentally friendly, benign byproducts | rsc.orgresearchgate.net |

| KOH-mediated Annulation | Transition-metal-free, aerial conditions | Avoids expensive catalysts and high temperatures | organic-chemistry.org |

| Solvent-free Cyclization | CrO3 on silica gel | No solvent required | thieme-connect.com |

Advanced Spectroscopic and Crystallographic Investigations of 5 Methylisothiazol 4 Amine

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of a molecule. researchgate.netksu.edu.sa These methods probe the vibrational modes of a molecule, which are sensitive to bond strength, atomic masses, and molecular symmetry. ksu.edu.sa

Infrared and Raman Spectral Assignments

For 5-Methylisothiazol-4-amine, the IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural components: the isothiazole (B42339) ring, the methyl group, and the amine group. While a complete, experimentally verified spectrum for this specific compound is not widely published, assignments can be predicted based on established group frequencies for related structures. researchgate.netcore.ac.uke-bookshelf.de

Key vibrational modes expected for this compound include:

N-H Stretching: The amino (-NH₂) group would produce symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum.

C-H Stretching: Vibrations from the methyl (-CH₃) group and the aromatic C-H bond on the ring would appear in the 2900-3100 cm⁻¹ range. core.ac.uk

C=N and C=C Stretching: The isothiazole ring contains C=N and C=C bonds, which would result in characteristic stretching bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically gives rise to a band around 1590-1650 cm⁻¹.

C-N and C-S Stretching: Vibrations involving the carbon-nitrogen and carbon-sulfur bonds of the heterocyclic ring would be found in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar, symmetric vibrations, would complement the IR data by providing strong signals for the C=C and C-S bonds within the isothiazole ring. ksu.edu.sa

Table 1: Predicted Vibrational Frequencies for this compound This table is illustrative, based on typical group frequencies for similar chemical structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Primary Technique |

| Asymmetric N-H Stretch | -NH₂ | ~3450 | IR |

| Symmetric N-H Stretch | -NH₂ | ~3350 | IR |

| Aromatic C-H Stretch | Ring C-H | ~3080 | IR/Raman |

| Asymmetric C-H Stretch | -CH₃ | ~2960 | IR/Raman |

| Symmetric C-H Stretch | -CH₃ | ~2870 | IR/Raman |

| N-H Bending (Scissoring) | -NH₂ | ~1620 | IR |

| Ring C=N/C=C Stretching | Isothiazole Ring | ~1550-1400 | IR/Raman |

| Asymmetric C-H Bending | -CH₃ | ~1460 | IR |

| Symmetric C-H Bending | -CH₃ | ~1375 | IR |

| Ring Breathing/Stretching | Isothiazole Ring | < 1400 | Raman |

Force Field Analysis and Potential Energy Distribution Studies

Force field analysis is a computational method used to refine the assignment of vibrational spectra. wur.nl By developing a set of force constants that describe the forces between atoms, a theoretical spectrum can be calculated and compared with experimental IR and Raman data. arxiv.org This process allows for a more precise understanding of each vibrational mode.

Potential Energy Distribution (PED) analysis further dissects these vibrational modes, quantifying the contribution of individual bond stretches, angle bends, and torsions to each observed spectral band. For a molecule like this compound, a PED study would definitively clarify complex vibrations in the fingerprint region where ring modes, methyl group deformations, and amine group motions overlap. Such analysis can distinguish between pure stretching or bending motions and those that are highly coupled, providing a deeper insight into the molecule's internal dynamics. While specific studies on this molecule are not available, the methodology has been applied to various primary amines and heterocyclic systems to achieve accurate spectral assignments. arxiv.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR provide unambiguous data on the hydrogen and carbon skeletons.

Comprehensive ¹H, ¹³C, and Heteronuclear NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The methyl protons (-CH₃) would likely appear as a singlet in the upfield region (~2.0-2.5 ppm). The amine protons (-NH₂) would produce a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The single proton attached to the isothiazole ring would appear as a singlet in the aromatic region (~7.0-8.0 ppm).

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. udel.edu The isothiazole ring would exhibit three distinct signals for its carbon atoms (C3, C4, and C5), with their chemical shifts influenced by the attached nitrogen, sulfur, methyl, and amino groups. The methyl carbon would produce a signal at the high-field end of the spectrum (~10-20 ppm). The chemical shifts are measured relative to a standard like tetramethylsilane (B1202638) (TMS). udel.edusigmaaldrich.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is illustrative and chemical shifts are estimated based on analogous structures. Values are relative to TMS and can vary with solvent.

| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | Methyl Protons | ~2.3 | - |

| -NH₂ | Amine Protons | ~5.0 (broad) | - |

| C4-H | Ring Proton | - | - |

| C5-CH₃ | Methyl Carbon | - | ~15 |

| C4 | Ring Carbon | - | ~110-120 |

| C3 | Ring Carbon | - | ~140-150 |

| C5 | Ring Carbon | - | ~150-160 |

Investigation of Tautomeric Equilibria and Conformational Dynamics

Isothiazole derivatives, particularly those with amino substituents, can potentially exist in different tautomeric forms. thieme-connect.deencyclopedia.pub For this compound, the primary form is the amine tautomer. However, an imine tautomer could exist in equilibrium, where a proton moves from the exocyclic nitrogen to the ring nitrogen. thieme-connect.de

NMR spectroscopy is a powerful technique for studying such equilibria. unifr.ch If multiple tautomers are present in solution, separate sets of NMR signals may be observed, or signal averaging may occur if the exchange is rapid on the NMR timescale. Temperature-dependent NMR studies can provide thermodynamic and kinetic data about the equilibrium. While the amine form is expected to be dominant for this compound, NMR remains the definitive method for investigating the presence and population of any minor tautomers in various solvent conditions. thieme-connect.de

Mass Spectrometric Approaches to Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its structural features through the analysis of its fragmentation patterns upon ionization. miamioh.edu For this compound (Molecular Weight: 114.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 114.

The fragmentation of the molecular ion would proceed through the cleavage of the weakest bonds or the loss of stable neutral molecules. Common fragmentation pathways for heterocyclic amines include: libretexts.org

Ring Cleavage: The isothiazole ring can fragment in various ways. A characteristic fragmentation might involve the cleavage of the N-S bond, which is often a point of initial rupture in isothiazolinones. mdpi.com

Loss of Methyl Group: Cleavage of the C5-CH₃ bond could lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment ion at m/z 99.

Loss of HCN or H₂CN: Fragmentation involving the amine group and adjacent ring atoms could lead to the expulsion of neutral molecules like hydrogen cyanide (HCN, 27 Da) or methanimine (B1209239) (CH₂NH, 29 Da).

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, confirming the elemental composition of each piece and enabling the confident elucidation of fragmentation pathways. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. uhu-ciqso.es This powerful analytical method provides detailed information regarding the internal lattice structure, including unit cell dimensions, bond lengths, bond angles, and the nature of site ordering. uhu-ciqso.es The fundamental prerequisite for this technique is the availability of a monocrystalline sample of sufficient quality and size, ideally at least 0.02 mm in each dimension. uhu-ciqso.es The resulting structural data is crucial for understanding the relationship between the molecular structure of a compound like this compound and its macroscopic properties.

Crystal Growth and Optimization Protocols

The successful determination of a crystal structure by X-ray diffraction is critically dependent on the initial step of growing a high-quality single crystal. This process often requires considerable experimentation and optimization. hamptonresearch.com For a novel compound like this compound, a systematic screening of various crystallization conditions is the standard approach. hamptonresearch.com

Common Crystallization Methods:

Several established methods are employed to induce crystallization from a solution:

Slow Evaporation: This is a widely used and straightforward technique where the compound is dissolved in a suitable solvent to create a near-saturated solution. The container is then loosely covered, allowing the solvent to evaporate slowly over time. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation and growth of crystals. ufl.edu The choice of solvent is a critical variable that significantly influences crystal packing and quality. ufl.edu

Cooling of a Saturated Solution: This method involves preparing a saturated solution of the compound at an elevated temperature and then allowing it to cool gradually. ufl.edu The solubility of most compounds decreases with temperature, leading to supersaturation and subsequent crystallization upon cooling. The rate of cooling is a key parameter that must be controlled to prevent rapid precipitation, which would yield polycrystalline material rather than single crystals.

Vapor Diffusion: Considered a highly successful method, vapor diffusion involves dissolving the target compound in a solvent (the "inner solution") and placing it in a sealed chamber that also contains a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu Slowly, the anti-solvent vapor diffuses into the inner solution, reducing the compound's solubility and leading to controlled crystal growth. ufl.edu Common solvent/anti-solvent pairs include THF/pentane or chloroform (B151607)/diethyl ether. ufl.edu

Melt Crystallization: For compounds that melt without decomposition, crystals can be grown directly from the molten state. This was successfully applied to the related compound 2-methyl-2H-isothiazol-3-one (MIT), which has a relatively low melting point of 50–51 °C. mdpi.comresearchgate.net The substance is heated above its melting point and then cooled slowly, potentially within a fine capillary tube, to promote the formation of a single crystal suitable for diffraction analysis. mdpi.comresearchgate.net

Optimization Strategies:

Once initial crystal "hits" are obtained, optimization is performed to improve their size and quality. hamptonresearch.com This involves systematically varying parameters such as:

Purity of the Compound: The purer the starting material, the higher the likelihood of obtaining high-quality single crystals. ufl.edu

Solvent System: Trying different single solvents or solvent mixtures can drastically affect crystal packing. ufl.edu

Temperature: Performing crystallizations at different constant temperatures (e.g., in a refrigerator or freezer) can slow down the growth process, often leading to better-ordered crystals. ufl.edu

Concentration: Fine-tuning the initial concentration of the compound in the solution is crucial for controlling the nucleation and growth rate. ethz.ch

For this compound, an initial screening would likely involve dissolving it in various polar solvents, given the presence of the amino group, and attempting crystallization via slow evaporation and vapor diffusion at different temperatures. cymitquimica.com

Supramolecular Assembly and Intermolecular Interaction Analysis

The solid-state structure of a molecular crystal is governed by the intricate network of non-covalent intermolecular interactions, which dictates how individual molecules pack together. This arrangement is known as the supramolecular assembly. sigmaaldrich.cn Analysis of these interactions is key to understanding the crystal's stability and physical properties. While specific crystallographic data for this compound is not publicly available, the analysis of the closely related compound 2-methyl-2H-isothiazol-3-one (MIT) provides significant insight into the interactions that could be anticipated. mdpi.comresearchgate.net

In the crystal structure of MIT, molecules are organized into a layered structure. mdpi.comresearchgate.net This arrangement is primarily the result of short intermolecular C-H···O hydrogen bonding interactions within two-dimensional sheets. mdpi.comresearchgate.net The average distance between these parallel sheets is approximately 3.2 Å. mdpi.comresearchgate.net Notably, the sulfur atom does not participate in any significant intermolecular interactions in the MIT crystal. mdpi.comresearchgate.net

For this compound, the presence of the amino (-NH₂) group would introduce strong hydrogen bond donors, which would likely dominate the supramolecular assembly. One would expect to observe N-H···N or N-H···S hydrogen bonds, in addition to weaker C-H···N or C-H···S interactions. These interactions would connect the molecules into specific one-, two-, or three-dimensional networks. The presence of a strong hydrogen bonding group like the amine can significantly influence the resulting crystal packing when compared to the keto group in MIT. mdpi.com

Hirshfeld Surface Analysis:

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This technique maps the electron distribution of a molecule within a crystal to generate a surface that helps identify close intermolecular contacts. researchgate.net For MIT, Hirshfeld analysis and the associated 2D fingerprint plots provided a quantitative overview of the various intermolecular interactions, highlighting the prevalence of the C-H···O bonds. researchgate.net A similar analysis for this compound would be essential to fully characterize its interaction landscape.

The table below presents the crystallographic data determined for the analogue, 2-methyl-2H-isothiazol-3-one (MIT), from a crystal grown from the melt. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₅NOS |

| Formula Weight | 115.15 g/mol |

| Temperature | 100 K |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8368(4) |

| b (Å) | 6.1219(4) |

| c (Å) | 7.8181(5) |

| α (°) | 98.541(3) |

| β (°) | 109.280(3) |

| γ (°) | 96.884(3) |

| Volume (ų) | 249.59(5) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.531 |

Computational and Theoretical Frameworks for 5 Methylisothiazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular electronic structure. DFT methods calculate the electronic energy based on the electron density, offering a balance between accuracy and computational cost. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p) to provide a robust description of the molecule's geometry and electronic properties. researchgate.netresearchgate.net

Ab initio methods, while often more computationally intensive, solve the Schrödinger equation with fewer approximations. Both approaches are used to optimize the molecular geometry to its lowest energy state and to calculate key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule. nih.gov A smaller gap typically suggests higher reactivity.

Illustrative Electronic Properties of 5-Methylisothiazol-4-amine Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Property | Illustrative Value | Unit |

| Total Energy | -685.123 | Hartrees |

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -0.45 | eV |

| HOMO-LUMO Gap | 5.44 | eV |

| Ionization Potential | 6.21 | eV |

| Electron Affinity | 0.88 | eV |

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of molecules.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. iu.edu.sa These calculations are highly sensitive to the molecular geometry, and it is standard practice to use a geometry optimized at a reliable level of theory (e.g., DFT). comporgchem.com To simulate experimental conditions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). iu.edu.sa The predicted shifts for ¹H and ¹³C nuclei can then be compared to experimental spectra to confirm the molecular structure. nih.gov

Illustrative Predicted NMR Chemical Shifts (δ) for this compound Calculated in a simulated DMSO solvent.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (N-H₂) | 5.1 - 5.4 |

| H (C₃-H) | 7.9 - 8.2 |

| H (C₅-CH₃) | 2.3 - 2.5 |

| ¹³C NMR | |

| C₃ | 145 - 150 |

| C₄ | 130 - 135 |

| C₅ | 155 - 160 |

| C (CH₃) | 15 - 20 |

Vibrational Frequencies: The calculation of vibrational frequencies is performed by computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). q-chem.com This analysis not only predicts the positions of absorption bands in infrared (IR) and Raman spectra but also confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). rsc.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. wayne.edu

Illustrative Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment | Intensity |

| 3450, 3360 | N-H Asymmetric & Symmetric Stretch | High |

| 3080 | C₃-H Aromatic Stretch | Medium |

| 2955, 2870 | C-H Asymmetric & Symmetric Stretch (CH₃) | Medium |

| 1625 | NH₂ Scissoring Bend | High |

| 1580, 1490 | Isothiazole (B42339) Ring Skeletal Vibrations | Medium-High |

| 1440 | CH₃ Asymmetric Bend | Medium |

| 850 | C-S Stretch | Medium |

Theoretical calculations can map the entire potential energy surface for a chemical reaction, providing a detailed mechanism. nih.gov By identifying the structures of reactants, products, intermediates, and, most importantly, transition states, chemists can understand the feasibility and kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate. These studies are critical for predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound.

Conformational Landscape Analysis and Potential Energy Surfaces

For flexible molecules, it is crucial to analyze the conformational landscape to identify the most stable structures. A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric parameters, such as bond lengths or dihedral angles. wikipedia.org

For this compound, a key flexible parameter is the rotation around the C₄-N bond of the amine group. A relaxed PES scan can be performed where the H-N-C₄-C₅ dihedral angle is systematically varied, and the energy is minimized at each step. This process reveals the rotational barriers and identifies the lowest-energy (most stable) conformations of the amine group relative to the isothiazole ring. Such an analysis is fundamental for understanding how the molecule's shape influences its interactions and properties. nih.gov

Molecular Electrostatic Potential Mapping and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. chemrxiv.org The MEP is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are prone to nucleophilic attack. nih.gov

Green regions represent neutral or non-polar areas.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the amine group and, to a lesser extent, the sulfur and nitrogen atoms of the isothiazole ring, due to their lone pairs of electrons. Positive potential (blue) would be localized on the hydrogen atoms of the amine group. This visualization provides immediate insight into where the molecule is most likely to engage in hydrogen bonding or react with electrophiles and nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. nih.govfaccts.de This framework is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. ijnc.ir

The analysis focuses on donor-acceptor interactions between filled (donor) NBOs (like bonding orbitals or lone pairs) and empty (acceptor) NBOs (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A larger E(2) value indicates a stronger interaction, signifying greater electron delocalization and molecular stabilization.

In this compound, key interactions would likely include the delocalization of the nitrogen lone pair (LP) of the amino group into the π* antibonding orbitals of the isothiazole ring. This interaction is characteristic of an amino group attached to an aromatic system and contributes to the electronic properties of the molecule.

Illustrative NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N_amine) | π* (C₃-C₄) | 35.5 | Lone pair delocalization into the ring |

| LP (N_amine) | π* (C₅-S) | 10.2 | Lone pair delocalization into the ring |

| σ (C₅-H_methyl) | σ* (C₄-C₅) | 4.8 | C-H hyperconjugation with the ring |

| LP (S) | σ* (N_ring-C₅) | 2.1 | Sulfur lone pair interaction with adjacent bond |

Chemical Reactivity and Mechanistic Studies of 5 Methylisothiazol 4 Amine

Electrophilic Aromatic Substitution on the Isothiazole (B42339) Ring

The isothiazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. In comparison to benzene, five-membered heterocyclic rings like furan, thiophene, and pyrrole (B145914) are generally more susceptible to electrophilic attack. This increased reactivity is attributed to the ability of the heteroatom (in this case, sulfur and nitrogen) to stabilize the cationic intermediate formed during the reaction. wikipedia.org

For the isothiazole ring system, the position of electrophilic attack is influenced by the directing effects of the substituents. Theoretical studies and experimental data on related thiazole (B1198619) compounds suggest that the C5 position is often the primary site for electrophilic substitution. nih.gov However, without specific studies on 5-Methylisothiazol-4-amine, the precise regioselectivity of such reactions remains speculative. The presence of the activating amino group at the C4 position and the methyl group at the C5 position would be expected to influence the electron density of the ring and thus the outcome of electrophilic substitution reactions.

Nucleophilic Attack and Ring-Opening Mechanisms

Isothiazole derivatives can be susceptible to nucleophilic attack, which can lead to ring-opening. The reaction pathway is often dependent on the nature of the nucleophile and the substituents on the isothiazole ring. Studies on isothiazolinones, a related class of compounds, show that nucleophilic attack can lead to the opening of the five-membered heterocyclic ring. nih.gov This reactivity is a key aspect of the biocidal activity of some isothiazolinone derivatives.

For this compound, a potential site for nucleophilic attack would be the sulfur atom or the carbon atoms of the isothiazole ring. The specific conditions under which such reactions would occur and the resulting products have not been documented in the available literature. Research on the structurally similar methylisothiazolinone (MI) has shown that it reacts with cysteine thiol residues, indicating a susceptibility to nucleophilic attack. nih.gov

Transformations Involving the Amino Group: Amidation, Alkylation, and Condensation Reactions

The amino group at the C4 position of this compound is expected to undergo typical reactions of primary amines. These include amidation, alkylation, and condensation reactions.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic synthesis. researchgate.netlookchemmall.comrsc.orgresearchgate.netmdpi.comdiva-portal.orglibretexts.org A patent for the related compound 5-amino-3-methylisothiazole describes its conversion to carboxylic or sulphonic acid amides through acylation of the amino group. google.com This suggests that this compound would similarly react with acylating agents to form the corresponding amides.

Alkylation: The nitrogen atom of the amino group is nucleophilic and can react with alkyl halides or other alkylating agents to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts. masterorganicchemistry.comresearchgate.net The degree of alkylation would depend on the reaction conditions and the stoichiometry of the reactants.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). libretexts.orglibretexts.orgnih.gov These reactions are often reversible and may require acid or base catalysis.

While these transformations are chemically plausible for this compound, specific examples, reaction conditions, and yields are not reported in the available scientific literature.

Reaction Kinetics and Thermodynamic Profiles

A thorough search of the available literature did not yield any specific data on the reaction kinetics or thermodynamic profiles of this compound. To determine these parameters, experimental studies measuring reaction rates under various conditions (e.g., temperature, concentration, solvent) and computational chemistry studies would be necessary. General principles of physical organic chemistry can provide estimations, but specific quantitative data is currently unavailable. ku.ac.aeresearchgate.net

Photochemical and Thermal Stability Mechanisms

The photochemical and thermal stability of a molecule are crucial properties that determine its handling, storage, and application. europa.eu Isothiazolinone-based biocides are known to be sensitive to thermal and pH conditions. ataman-chemicals.com For instance, the stability of some isothiazolinones in aqueous systems is limited and influenced by the presence of nucleophiles. nih.gov

Regarding thermal stability, studies on the decomposition of related heterocyclic compounds in the presence of amino acids have been conducted, but no specific data for this compound was found. researchgate.netnih.gov The stability of the compound would likely be influenced by factors such as temperature, exposure to light, and the presence of other reactive species. Without dedicated experimental studies, any discussion on the photochemical and thermal stability mechanisms of this compound would be purely speculative.

Strategic Applications of 5 Methylisothiazol 4 Amine in Chemical Synthesis

Building Block for Fused Heterocyclic Systems

The arrangement of functional groups in 5-Methylisothiazol-4-amine makes it an ideal precursor for the synthesis of fused heterocyclic systems, where a new ring is constructed onto the isothiazole (B42339) core. The amine group at the 4-position and the hydrogen atom at the 5-position serve as a synthetic handle for annulation reactions, leading to the formation of bicyclic systems such as isothiazolopyrimidines and isothiazolopyridines.

These fused systems are of significant interest in medicinal chemistry as they are often considered bioisosteres of purines, enabling them to interact with a variety of biological targets. For instance, the synthesis of isothiazolo[5,4-d]pyrimidines has been explored for developing new anticancer agents. nih.gov The general synthetic strategy involves the condensation of the 4-amino group of the isothiazole with a molecule containing a 1,3-dielectrophilic fragment. This can be achieved by reacting this compound derivatives with reagents like diethyl ethoxymethylenemalonate or by a multi-step sequence involving the formation of an intermediate amide or urea (B33335) followed by cyclization.

Similarly, the synthesis of isothiazolo[5,4-b]pyridines can be accomplished by reacting this compound with 1,3-dicarbonyl compounds or their equivalents. This reaction is analogous to the well-established Friedländer annulation. The versatility of these methods allows for the introduction of various substituents on the newly formed ring, providing a means to modulate the physicochemical and pharmacological properties of the final compounds. nih.gov

| Fused System | General Reagent Type | Synthetic Strategy |

|---|---|---|

| Isothiazolo[5,4-d]pyrimidines | Formylating/acylating agents followed by cyclization | Condensation and ring closure |

| Isothiazolo[5,4-b]pyridines | 1,3-Dicarbonyl compounds | Condensation/annulation reaction |

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The isothiazole nucleus is a key feature in numerous biologically active compounds. This compound serves as a crucial starting material for the synthesis of more elaborate molecules with significant pharmacological potential.

The strategic placement of the amino group on the isothiazole ring allows for its incorporation into larger, more complex molecules targeting specific enzymes or receptors.

MMP12 Inhibitors: Matrix metalloproteinases (MMPs) are a family of enzymes involved in tissue remodeling and are implicated in diseases such as cancer and chronic inflammation. While direct synthesis of MMP12 inhibitors using this compound is not extensively documented, related thiazole (B1198619) and benzisothiazole scaffolds have shown significant promise. mdpi.comnih.gov These inhibitors often feature a heterocyclic core that interacts with the enzyme's active site. The 2-aminothiazole (B372263) moiety, for example, has been incorporated into potent MMP inhibitors. researchgate.net By analogy, this compound represents a viable starting point for designing novel isothiazole-based MMP inhibitors, where the amino group can be functionalized to introduce zinc-binding groups or fragments that interact with the enzyme's specificity pockets.

Aurora Kinase Inhibitors: Aurora kinases are critical regulators of cell division, and their overexpression is linked to various cancers, making them attractive targets for cancer therapy. nih.gov A prominent strategy in the design of Aurora kinase inhibitors involves the use of an N-heterocyclic amine core. nih.gov Specifically, 2-aminothiazole derivatives have been successfully utilized to create potent inhibitors by linking them to a pyrimidine (B1678525) scaffold. nih.govnih.govresearchgate.net Research has demonstrated that compounds featuring a 4-(thiazol-5-yl)pyrimidin-2-amine core exhibit strong inhibitory activity against Aurora A and B kinases. nih.gov this compound is an excellent candidate for applying this strategy, where it can react with a suitably substituted chloropyrimidine to generate isothiazole-pyrimidine conjugates as potential Aurora kinase inhibitors.

| Target Class | General Synthetic Strategy | Role of this compound |

|---|---|---|

| MMP Inhibitors | Coupling of a heterocyclic amine with fragments targeting enzyme pockets. | Provides the core isothiazole scaffold. |

| Aurora Kinase Inhibitors | Nucleophilic substitution of an amino-heterocycle onto a pyrimidine ring. | Acts as the amino-heterocycle component. |

N-Heterocyclic indolyl glyoxylamides: The application of this compound as a direct precursor in the synthesis of N-Heterocyclic indolyl glyoxylamides is not well-documented in the current scientific literature.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. Aminoazoles, the class of compounds to which this compound belongs, are particularly useful in DOS due to their multiple points of reactivity. nih.govfrontiersin.org

This compound can participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials. For example, it can be used in reactions analogous to the Hantzsch pyridine (B92270) synthesis or Biginelli reaction, reacting with an aldehyde and a 1,3-dicarbonyl compound to rapidly generate a diverse library of isothiazolo[5,4-b]pyridine (B1251151) derivatives. nih.gov The ability to vary each of the three components allows for the creation of a large number of distinct products from a small set of starting materials. This approach is highly efficient for exploring chemical space and identifying novel bioactive compounds. frontiersin.orgacs.orgchemrxiv.org

Role in the Construction of Advanced Organic Materials

Based on available scientific literature, the specific application of this compound in the construction of advanced organic materials, such as conductive polymers, dyes, or functional materials, is not a well-documented area of research. Its utility appears to be primarily focused within the domain of medicinal and synthetic organic chemistry.

Advanced Analytical Methodologies for 5 Methylisothiazol 4 Amine Quantification and Purity Assessment

Chromatographic Method Development (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of 5-Methylisothiazol-4-amine from complex matrices and for the determination of its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of isothiazolinone derivatives and related compounds. A robust HPLC method for this compound would typically involve a reverse-phase separation.

Method Parameters: A suitable method would utilize a C18 column, which is effective for separating moderately polar compounds like aminothiazoles. The mobile phase composition is critical for achieving good resolution and peak shape. An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. d-nb.info Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For aminothiazoles, this is often in the range of 270-280 nm. d-nb.info

Validation: A developed HPLC method would be validated for its performance characteristics, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). d-nb.info

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Expected Retention Time | ~ 5-7 minutes |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to the amino group, derivatization can be employed to enhance its volatility and improve its chromatographic behavior.

Sample Preparation: Derivatization of the amino group, for instance, through acetylation or silylation, can make the compound more amenable to GC analysis.

Method Parameters: A typical GC method would involve a capillary column with a non-polar or moderately polar stationary phase. The oven temperature program would be optimized to ensure the separation of the analyte from impurities.

High-Resolution Mass Spectrometry for Purity and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of this compound and for the identification and characterization of its impurities. When coupled with a chromatographic separation technique like HPLC or GC, it provides a comprehensive profile of the sample.

Accurate Mass Measurement: HRMS allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, which is crucial for confirming the identity of this compound and for elucidating the structures of unknown impurities. The theoretical exact mass of this compound (C4H6N2S) is 114.0299 Da.

Impurity Profiling: By analyzing the mass-to-charge ratios of all ions present in a sample, HRMS can detect and identify process-related impurities, degradation products, and contaminants, even at trace levels. This is critical for ensuring the purity and quality of the compound.

Interactive Data Table: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Observed m/z (Illustrative) | Mass Accuracy (ppm) |

| [M+H]⁺ | 115.0376 | 115.0374 | -1.7 |

| [M+Na]⁺ | 137.0195 | 137.0192 | -2.2 |

| Fragment Ion 1 | Varies | Varies | - |

| Fragment Ion 2 | Varies | Varies | - |

Spectrophotometric Techniques for Concentration Determination

UV-Visible spectrophotometry is a straightforward and cost-effective method for the determination of the concentration of this compound in solution, provided that it is the only absorbing species at the analytical wavelength.

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Procedure: A standard calibration curve is first constructed by measuring the absorbance of a series of solutions of known concentrations of pure this compound at its wavelength of maximum absorbance (λmax). The λmax for aminothiazole derivatives is typically in the UV region. scielo.org.za The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Limitations: This technique is less selective than chromatographic methods and can be subject to interference from other UV-absorbing compounds present in the sample matrix. Therefore, it is most suitable for the analysis of relatively pure samples or for rapid concentration estimation.

Interactive Data Table: Illustrative UV-Vis Spectrophotometric Data for this compound

| Parameter | Value (Illustrative) |

| Solvent | Methanol |

| Wavelength of Maximum Absorbance (λmax) | 275 nm |

| Molar Absorptivity (ε) | 12,000 L mol⁻¹ cm⁻¹ |

| Linear Range | 1 - 20 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methylisothiazol-4-amine, and how are intermediates characterized?

- Methodology : The synthesis typically involves cyclization of hydrazide precursors using reagents like phosphorus oxychloride at elevated temperatures (~120°C). For example, substituted pyrazole or thiazole intermediates are generated through multi-step protocols involving formylation, oxidation, and acylation. Key intermediates (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride) are characterized via IR spectroscopy, NMR (¹H/¹³C), and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound derivatives?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, amine), while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection .

Q. What initial biological screening assays are recommended for evaluating this compound derivatives?

- Methodology : In vitro assays include:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi.

- Anticancer potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Spectrophotometric assays targeting kinases or tubulin polymerization (e.g., sea urchin embryo assay) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in heterocyclic ring formation (e.g., oxadiazoles, triazines)?

- Methodology :

- Temperature control : Cyclization with POCl₃ at 120°C improves ring closure efficiency.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may reduce side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates. Computational tools (DFT) model transition states to predict optimal conditions .

Q. What computational strategies aid in predicting synthetic pathways and biological activity of novel derivatives?

- Methodology :

- Retrosynthetic analysis : AI-driven platforms (e.g., Template_relevance models) leverage reaction databases to propose feasible routes.

- DFT calculations : Simulate reaction mechanisms (e.g., cyclization barriers) and electronic properties (HOMO-LUMO gaps) to prioritize targets.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology :

- Meta-analysis : Quantify heterogeneity using Higgins’ I² statistic to assess variability between studies. For example, if I² > 50%, random-effects models account for between-study variance.

- Sensitivity analysis : Exclude outlier datasets (e.g., low-quality assays) and reassess effect sizes.

- Experimental replication : Validate conflicting results using standardized protocols (e.g., fixed cell lines, identical IC₅₀ calculation methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.